Lapatinib metabolite M1, also known as debenzylated lapatinib, is a significant metabolite of the tyrosine kinase inhibitor lapatinib, which is primarily used in the treatment of breast cancer, especially in cases overexpressing the human epidermal growth factor receptor 2. The metabolism of lapatinib involves complex pathways that can lead to both detoxification and bioactivation, impacting its therapeutic efficacy and toxicity profiles. Understanding the characteristics and behavior of M1 is crucial for optimizing treatment regimens involving lapatinib.
Lapatinib is classified as a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor and human epidermal growth factor receptor 2. The metabolite M1 is formed through the dealkylation of lapatinib, primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. This metabolic conversion plays a vital role in determining the pharmacokinetic properties of lapatinib and its metabolites in humans and preclinical species such as rats and dogs .
The synthesis of lapatinib metabolite M1 occurs predominantly via oxidative dealkylation processes mediated by cytochrome P450 enzymes. In vitro studies have demonstrated that human liver microsomes can efficiently convert lapatinib into M1. The reaction typically involves the following steps:
The chemical structure of lapatinib metabolite M1 can be represented as follows:
The structural modifications from lapatinib to M1 involve the removal of a benzyl group, resulting in a compound that retains significant biological activity while exhibiting different pharmacological properties compared to its parent compound .
Lapatinib undergoes several metabolic transformations leading to the formation of M1:
The mechanism of action for lapatinib metabolite M1 involves its interaction with specific kinases implicated in cellular signaling pathways associated with cancer progression. By inhibiting these pathways, M1 contributes to reducing tumor cell proliferation and promoting apoptosis. The downstream effects include modulation of gene expression related to cell cycle regulation, apoptosis, and angiogenesis .
Experimental data indicate that the metabolic stability of M1 varies significantly between species, emphasizing the importance of interspecies differences in drug metabolism .
Lapatinib metabolite M1 has several important applications in scientific research:
Debenzylated lapatinib (M1) is the primary phenolic metabolite of the tyrosine kinase inhibitor lapatinib, formed via O-dealkylation of the parent drug. Its systematic IUPAC name is N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-(aminomethyl)furan-2-yl]quinazolin-4-amine, with a molecular formula of C~28~H~22~ClFN~4~O~2~ and a molecular weight of 500.95 g/mol. Structural characterization by mass spectrometry reveals a mass shift of −182 Da compared to lapatinib (C~29~H~26~ClFN~4~O~4~S, MW 581.06 g/mol), consistent with loss of the N-(2-methanesulfonylethyl) group [1] [4]. Key structural features include:
Table 1: Structural Identifiers of M1
Property | Value |
---|---|
IUPAC Name | N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-(aminomethyl)furan-2-yl]quinazolin-4-amine |
Molecular Formula | C~28~H~22~ClFN~4~O~2~ |
Molecular Weight | 500.95 g/mol |
Key Functional Groups | Phenol, primary amine, quinazoline |
Mass Shift from Lapatinib | -182 Da (loss of C~2~H~5~SO~2~CH~3~) |
Metabolic Synthesis
M1 is predominantly generated in humans via cytochrome P450-mediated oxidation, primarily by CYP3A4 and CYP3A5. This O-dealkylation reaction cleaves the benzyl ether linkage of lapatinib, releasing a p-hydroxyaniline derivative [1] [4]. In vitro studies using human liver microsomes demonstrate that M1 formation correlates directly with CYP3A activity (R² = 0.90 when measured against 17β-estradiol 3-glucuronidation as a UGT1A1 activity marker) [1].
Stability Characteristics
M1 exhibits chemical instability due to its phenolic structure:
Table 2: Metabolic Pathways and Stability Profile of M1
Parameter | Characteristics |
---|---|
Primary Synthesizing Enzymes | CYP3A4 (major), CYP3A5 (minor) |
Reaction Type | Oxidative O-dealkylation |
Kinetics in HLM | Correlates with CYP3A activity (R² = 0.90 vs. UGT1A1 markers) |
Major Instability Mechanisms | • Auto-oxidation to quinoneimine • Nucleophilic displacement at quinazoline core • Hydrolysis of furan-amide linkage |
Stabilization Conditions | • pH 5–7 • −80°C storage • Antioxidant presence (e.g., ascorbate) |
Fundamental Properties
Experimental and in silico analyses reveal:
Reactive Pathways
M1 undergoes three major biotransformation/reactivity pathways:1. Conjugation Detoxification:- Glucuronidation: Primarily catalyzed by UGT1A1 in human liver, forming stable O-glucuronides (major detoxification route) [1]- Sulfation: SULT-mediated formation of sulfate esters, prevalent in preclinical species (rat, dog) [1]
Table 3: Physicochemical and Reactivity Parameters of M1
Property | Value/Characterization |
---|---|
Molecular Weight | 500.95 g/mol |
LogP (Calculated) | 3.2 ± 0.3 |
pK~a~ (Phenolic OH) | 9.8 ± 0.2 |
Aqueous Solubility | 0.15 mg/mL at pH 7.0 |
Major Reactive Pathways | • Quinoneimine formation (CYP3A/peroxidase-dependent) • Nucleophilic addition at C7 of quinazoline • Aldehyde oxidase-mediated ring oxidation |
Key Enzymes in Detoxification | UGT1A1 (glucuronidation), SULTs (sulfation), GSTs (GSH conjugation) |
Interspecies Variation
Studies in liver microsomes/S9 fractions show significant differences:
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